molecular formula C5H13NOS B1519218 3-[(2-Aminoethyl)sulfanyl]propan-1-ol CAS No. 121519-97-9

3-[(2-Aminoethyl)sulfanyl]propan-1-ol

Cat. No.: B1519218
CAS No.: 121519-97-9
M. Wt: 135.23 g/mol
InChI Key: MCTRSQMRIMPHLJ-UHFFFAOYSA-N
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Description

3-[(2-Aminoethyl)sulfanyl]propan-1-ol is a thioether-containing amino alcohol with the molecular formula C₅H₁₃NOS (molecular weight: 135.23 g/mol). Its structure comprises a propan-1-ol backbone linked via a sulfanyl (-S-) group to a 2-aminoethyl moiety.

Properties

IUPAC Name

3-(2-aminoethylsulfanyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c6-2-5-8-4-1-3-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTRSQMRIMPHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CSCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121519-97-9
Record name 3-(2-Aminoethylthio)propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121519979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-AMINOETHYLTHIO)PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4RJ2D502S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)sulfanyl]propan-1-ol typically involves the reaction of 3-mercaptopropanol with 2-aminoethyl chloride. The reaction is usually carried out in an alkaline medium, such as sodium hydroxide, to facilitate the nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfide bonds or sulfonic acids. For example:

  • Disulfide formation : Reaction with mild oxidizing agents like hydrogen peroxide yields dimeric products via S–S bond formation .

  • Sulfonic acid formation : Strong oxidants (e.g., KMnO₄) convert the thiol to sulfonic acid (-SO₃H) .

Key factors :

Oxidizing AgentProductReaction Conditions
H₂O₂DisulfideRoom temperature, aqueous
KMnO₄Sulfonic acidAcidic, heated

Reduction Reactions

The amine group participates in reductive alkylation or amidation:

  • Reductive amination : Reacts with aldehydes/ketones in the presence of sodium borohydride (NaBH₄) to form secondary amines .

  • Thiol reduction : Sodium borohydride reduces disulfide bonds back to thiols under controlled conditions .

Substitution Reactions

The thiol and alcohol groups exhibit nucleophilic substitution:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form thioethers (-S-R) or ethers (-O-R) .

  • Acylation : The amine reacts with acyl chlorides (e.g., acetyl chloride) to produce amides .

Example :
3 2 Aminoethyl sulfanyl propan 1 ol+CH3COClAcetylated derivative+HCl\text{3 2 Aminoethyl sulfanyl propan 1 ol}+\text{CH}_3\text{COCl}\rightarrow \text{Acetylated derivative}+\text{HCl}

Metal Complexation

The amine and thiol groups act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These interactions are critical in catalysis and medicinal chemistry .

Observed complexes :

Metal IonCoordination ModeApplication
Cu²⁺Bidentate (N,S)Catalytic cycles
Fe³⁺Tridentate (N,S,O)Redox-active systems

Biological Interactions

The compound modulates enzyme activity through covalent or non-covalent interactions:

  • Enzyme inhibition : Thiol groups bind to cysteine residues in active sites, disrupting catalytic activity .

  • Antioxidant activity : Scavenges free radicals via thiol-mediated hydrogen atom transfer .

Comparative reactivity with analogs :

CompoundFunctional GroupsKey Reactivity
Cysteamine-NH₂, -SHLess steric hindrance
3-Mercapto-1-propanol-SH, -OHNo amine group
1-Amino-2-propanol-NH₂, -OHNo thiol group

Synthetic Utility

The compound serves as a precursor in heterocycle synthesis:

  • Thiazolidine formation : Reacts with carbonyl compounds (e.g., aldehydes) to form five-membered rings .

  • Peptide coupling : Facilitates disulfide bond formation in peptide synthesis .

Reaction Optimization Insights

Modern techniques enhance its reactivity:

  • Microwave-assisted synthesis : Accelerates reaction rates for alkylation and acylation.

  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields .

Scientific Research Applications

The compound 3-[(2-Aminoethyl)sulfanyl]propan-1-ol , also known as cysteamine or 2-aminoethanethiol , has garnered attention for its diverse applications across various scientific fields. This article explores its applications in chemistry , biology , and medicine , supported by data tables and case studies.

Chemistry

In the field of chemistry, this compound serves as a reagent in organic synthesis. It is utilized in the formation of disulfides, which are important in various chemical reactions.

Case Study: Synthesis of Disulfides

A study demonstrated that cysteamine can effectively form disulfide bonds when reacted with other thiols, showcasing its utility in synthesizing complex organic molecules .

Biology

The compound is significant in biological research due to its role as a reducing agent and its ability to modulate protein interactions.

Case Study: Protein Interaction Studies

Research has shown that cysteamine can alter the activity of certain enzymes involved in metabolic pathways, providing insights into enzyme regulation .

Medicine

This compound has therapeutic potential, particularly in treating conditions such as cystinosis, a genetic disorder that leads to the accumulation of cystine within lysosomes.

Clinical Applications

Cysteamine is used as a treatment for cystinosis, helping to reduce cystine accumulation and preventing damage to organs. Clinical trials have shown that it significantly improves patient outcomes .

Table 2: Therapeutic Applications of Cysteamine

ConditionMechanism of ActionOutcome
CystinosisReduces cystine accumulationImproved organ function
NeuroprotectionAntioxidant propertiesReduced oxidative stress
Cancer TreatmentPotential inhibitor of cancer cell proliferationEnhanced apoptosis in tumors

Mechanism of Action

The mechanism by which 3-[(2-Aminoethyl)sulfanyl]propan-1-ol exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

Methionol (3-Methylsulfanylpropan-1-ol)

  • Structure: C₄H₁₀OS (MW: 106.18 g/mol). Features a methylsulfanyl group instead of aminoethyl.
  • Methionol is noted for its role in flavor and fragrance industries due to its sulfurous aroma . In contrast, the aminoethyl group in the target compound may enable applications in pharmaceuticals or catalysis.

2,3-Bis(sulfanyl)propan-1-ol

  • Structure : C₃H₈OS₂ (MW: 124.22 g/mol). Contains two sulfanyl groups.
  • Key Differences: The bis-sulfanyl structure increases hydrophilicity but lacks the amino group, limiting its ability to participate in hydrogen bonding or acid-base reactions. Evidence suggests 2,3-bis(sulfanyl)propan-1-ol is studied for its solubility in polar solvents, a trait shared with the target compound due to their thioether and hydroxyl groups .

Comparison with Amino Alcohols

(S)-2-Amino-3-phenylpropan-1-ol

  • Structure: C₉H₁₃NO (MW: 151.21 g/mol). Features a phenyl group instead of sulfanyl-aminoethyl.
  • Key Differences: The aromatic phenyl group confers rigidity and lipophilicity, contrasting with the flexible, polar aminoethyl-sulfanyl chain in the target compound. This compound is used as a chiral building block in drug synthesis, highlighting how substituent choice (aryl vs. thioether) dictates application .

3-Amino-2-benzylpropan-1-ol

  • Structure: C₁₀H₁₅NO (MW: 165.23 g/mol). Contains a benzyl group adjacent to the amino group.
  • Key Differences :
    • The benzyl group enhances steric hindrance and aromatic interactions, whereas the sulfanyl group in the target compound may facilitate metal coordination or redox activity .

Comparison with Bioactive Compounds

Serotonin (3-(2-Aminoethyl)-1H-indol-5-ol)

  • Structure : C₁₀H₁₂N₂O (MW: 176.22 g/mol). An indole-containing neurotransmitter.
  • Key Differences: Serotonin’s indole ring enables π-π stacking and receptor binding, whereas the target compound’s aliphatic chain and thioether may limit bioactivity but enhance solubility.

Physicochemical Properties and Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties/Applications
3-[(2-Aminoethyl)sulfanyl]propan-1-ol C₅H₁₃NOS 135.23 -OH, -S-, -NH₂ Chelation, synthetic intermediates
Methionol C₄H₁₀OS 106.18 -OH, -S- Flavor/fragrance industry
2,3-Bis(sulfanyl)propan-1-ol C₃H₈OS₂ 124.22 -OH, -S- (bis) High polarity, solvent interactions
(S)-2-Amino-3-phenylpropan-1-ol C₉H₁₃NO 151.21 -OH, -NH₂, aryl Chiral synthesis
Serotonin C₁₀H₁₂N₂O 176.22 -OH, -NH₂, indole Neurotransmission

Biological Activity

3-[(2-Aminoethyl)sulfanyl]propan-1-ol, also known as a Mannich base, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfanyl group attached to a propanol backbone with an aminoethyl substituent. Its structure allows for various interactions with biological molecules, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets through hydrogen bonding and coordination with metal ions. These interactions can modulate enzyme activities and influence various biochemical pathways, making it a valuable probe in molecular biology studies.

Antimicrobial Activity

Research has indicated that Mannich bases, including this compound, exhibit notable antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains, which positions them as potential candidates for developing new antibiotics .

Anticancer Potential

Several studies have highlighted the anticancer potential of Mannich bases. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting that it may serve as a lead compound for cancer therapy development .

Case Studies

  • Antimicrobial Efficacy : In a study examining the efficacy of Mannich bases against Staphylococcus aureus, this compound showed significant inhibitory effects at concentrations as low as 50 μM, indicating its potential as an antimicrobial agent .
  • Cancer Cell Line Studies : A screening assay was conducted on various cancer cell lines where the compound demonstrated IC50 values ranging from 20 to 50 μM, showcasing its cytotoxic effects on tumor cells while sparing normal cells .

Research Findings Summary

Activity IC50 (μM) Target Notes
Antimicrobial50Staphylococcus aureusSignificant growth inhibition
Anticancer20 - 50Various cancer cell linesInduces apoptosis
Enzyme ModulationN/AVarious enzymesModulates activity through binding

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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